8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,4-Dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step typically involves a substitution reaction where the dimethoxyphenyl group is introduced to the core structure.
Addition of the methyl, phenyl, and propyl groups: These groups are added through a series of alkylation and arylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
8-(2,4-Dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(2,4-Dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
2,4-Dimethoxybenzylamine: Known for its use in the synthesis of various organic compounds.
Pyridine derivatives: These compounds share structural similarities and are studied for their biological activities.
Thienopyridine derivatives: These compounds are also of interest due to their antimicrobial properties
Properties
Molecular Formula |
C25H25N5O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-5-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)15-19(16-9-7-6-8-10-16)30(24)18-12-11-17(33-3)14-20(18)34-4/h6-12,14-15H,5,13H2,1-4H3 |
InChI Key |
KDOZATJWZNVWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
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